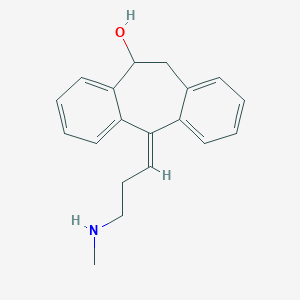

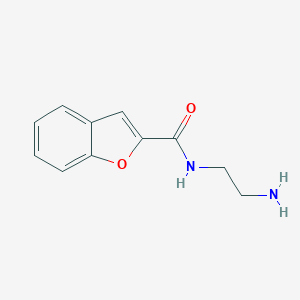

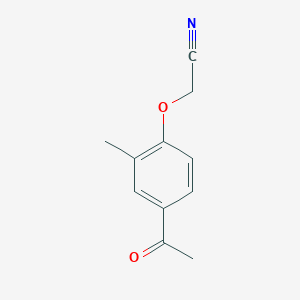

![molecular formula C17H19BrClNO B223867 N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine, commonly known as BCBPA, is a chemical compound that belongs to the family of β-adrenergic receptor agonists. It is a potent and selective agonist of β3-adrenergic receptor, which is involved in the regulation of lipolysis, thermogenesis, and glucose homeostasis. BCBPA has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders.

Mécanisme D'action

BCBPA is a selective agonist of β3-adrenergic receptor, which is predominantly expressed in adipose tissue and skeletal muscle. Activation of β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, leading to increased lipolysis and release of free fatty acids from adipose tissue. BCBPA also activates thermogenesis in brown adipose tissue by increasing the expression of uncoupling protein 1 (UCP1), which dissipates energy as heat.

Effets Biochimiques Et Physiologiques

BCBPA has been shown to have several biochemical and physiological effects, including increased lipolysis and thermogenesis in adipose tissue, improved glucose homeostasis, and increased insulin sensitivity. BCBPA also increases energy expenditure and reduces body weight and fat mass in animal models of obesity and metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

BCBPA is a potent and selective agonist of β3-adrenergic receptor, which makes it a valuable tool for studying the physiological and biochemical effects of β3-adrenergic receptor activation. However, BCBPA has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of BCBPA treatment in lab experiments.

Orientations Futures

Several future directions for the study of BCBPA can be identified, including:

1. Further investigation of the molecular mechanisms underlying the effects of BCBPA on lipolysis, thermogenesis, and glucose homeostasis.

2. Evaluation of the potential therapeutic applications of BCBPA in the treatment of obesity, type 2 diabetes, and metabolic disorders in humans.

3. Development of novel β3-adrenergic receptor agonists with improved pharmacokinetic and pharmacodynamic properties.

4. Investigation of the potential side effects of long-term BCBPA treatment, including the risk of cardiovascular disease and cancer.

5. Identification of novel targets for the treatment of obesity and metabolic disorders based on the molecular pathways activated by BCBPA.

In conclusion, BCBPA is a potent and selective agonist of β3-adrenergic receptor with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of BCBPA involves a multi-step process starting from 5-bromo-2-nitrobenzaldehyde, which is reacted with 4-chlorobenzyl alcohol in the presence of potassium carbonate as a base to form the corresponding ether. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 2-propanamine hydrochloride to form BCBPA.

Applications De Recherche Scientifique

BCBPA has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. It has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and fat mass. BCBPA also improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.

Propriétés

Nom du produit |

N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine |

|---|---|

Formule moléculaire |

C17H19BrClNO |

Poids moléculaire |

368.7 g/mol |

Nom IUPAC |

N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine |

InChI |

InChI=1S/C17H19BrClNO/c1-12(2)20-10-14-9-15(18)5-8-17(14)21-11-13-3-6-16(19)7-4-13/h3-9,12,20H,10-11H2,1-2H3 |

Clé InChI |

ALNXMAICVWDQRG-UHFFFAOYSA-N |

SMILES |

CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |

SMILES canonique |

CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)